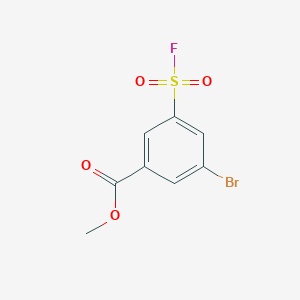

methyl3-bromo-5-(fluorosulfonyl)benzoate

Description

BenchChem offers high-quality methyl3-bromo-5-(fluorosulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl3-bromo-5-(fluorosulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 3-bromo-5-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEBJFWXYBINMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-(fluorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(fluorosulfonyl)benzoate is an organic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a bromine atom, a fluorosulfonyl group, and a methyl ester, offers multiple reaction sites for the synthesis of complex molecules. The presence of the fluorosulfonyl moiety is of particular interest due to its increasing application in covalent inhibitor design and chemical biology as a "clickable" electrophile for targeting specific amino acid residues in proteins.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 3-bromo-5-(fluorosulfonyl)benzoate, offering insights into its behavior in various experimental settings. Furthermore, it outlines detailed protocols for the experimental determination of its key properties, ensuring scientific rigor and reproducibility in its application.

Chemical and Physical Properties

The precise experimental data for methyl 3-bromo-5-(fluorosulfonyl)benzoate is not extensively reported in public literature. However, based on the analysis of its constituent functional groups and data from structurally similar compounds, we can infer a reliable profile of its physicochemical characteristics.

| Property | Value (Predicted/Inferred) | Data Source/Basis for Prediction |

| Molecular Formula | C8H6BrFO4S | Calculated from structure |

| Molecular Weight | 297.09 g/mol | Calculated from atomic weights |

| Appearance | Colorless to pale yellow solid or oil | Analogy with similar benzoyl derivatives[1] |

| Melting Point | Not available (likely a low-melting solid) | General observation for similar small organic molecules |

| Boiling Point | Not available (likely high due to polarity and MW) | General observation for similar small organic molecules |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF). Slightly soluble in water. | Analogy with similar compounds like Methyl 5-bromo-3-hydroxybenzoate[2] |

| logP (o/w) | ~2.5 - 3.5 | Prediction based on fragment contributions (bromo, fluorosulfonyl, benzoate moieties)[3][4] |

| pKa | Not applicable (no readily ionizable protons) | Chemical structure analysis |

Spectroscopic Data (Predicted)

-

¹H NMR: Aromatic protons would appear as multiplets in the δ 7.5-8.5 ppm region. The methyl ester protons would be a singlet around δ 3.9 ppm.

-

¹³C NMR: Aromatic carbons would be observed in the δ 120-140 ppm range. The carbonyl carbon of the ester would be around δ 165 ppm, and the methyl carbon around δ 53 ppm.

-

¹⁹F NMR: A singlet corresponding to the fluorosulfonyl group would be expected.

-

IR Spectroscopy: Characteristic peaks would include the C=O stretch of the ester (around 1720 cm⁻¹), the S=O stretches of the sulfonyl fluoride (around 1400 and 1200 cm⁻¹), and C-Br stretch (in the fingerprint region).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 296 and 298 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Reactivity and Stability

The fluorosulfonyl group is a key feature of this molecule. Aryl sulfonyl fluorides are generally more stable to hydrolysis than the corresponding sulfonyl chlorides, making them more suitable for applications in aqueous biological systems.[5][6][7] The S-F bond has a high homolytic bond dissociation energy, contributing to its stability.[6] However, they can react with strong nucleophiles, a property exploited in covalent drug design.[5] The ester and bromo functionalities offer additional sites for chemical modification. For instance, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions.[6]

The stability of aryl sulfonyl fluorides can be influenced by electronic and steric factors of the substituents on the aromatic ring.[8] While benzamide-sulfonyl fluorides have been reported to have limited stability in aqueous buffers at physiological pH, other substituted benzamide-sulfonyl fluorides show increased stability.[5]

Experimental Protocols

To facilitate the use of methyl 3-bromo-5-(fluorosulfonyl)benzoate in research and development, the following are detailed protocols for the determination of its key physicochemical properties.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is considered the gold standard for experimental logP determination.[9]

Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured to determine the partition coefficient.

Materials:

-

Methyl 3-bromo-5-(fluorosulfonyl)benzoate

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of the compound in n-octanol.

-

Add a known volume of the stock solution to a centrifuge tube containing a known volume of water.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Allow the phases to separate by gravity or by centrifugation at 2000 rpm for 10 minutes.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Workflow for logP Determination

Stability Assessment in Aqueous Buffer

Principle: The compound is incubated in a buffered aqueous solution at a relevant pH (e.g., 7.4) and temperature (e.g., 37°C), and its concentration is monitored over time.

Materials:

-

Methyl 3-bromo-5-(fluorosulfonyl)benzoate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO or acetonitrile).

-

Spike the stock solution into pre-warmed PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

-

Immediately take a time-zero (t=0) sample and analyze it by HPLC.

-

Incubate the remaining solution at 37°C.

-

Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

-

Analyze each aliquot by HPLC to determine the remaining concentration of the parent compound.

-

Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line will give the degradation rate constant (k).

-

The half-life (t₁/₂) can be calculated as 0.693/k.

Workflow for Aqueous Stability Assessment

Conclusion

Methyl 3-bromo-5-(fluorosulfonyl)benzoate is a promising chemical entity for the development of novel therapeutics and chemical probes. Understanding its physicochemical properties is paramount for its effective application. This guide has provided a detailed overview of these properties, both predicted and experimentally determinable, along with robust protocols for their validation. By employing these methodologies, researchers can ensure the quality and consistency of their studies, ultimately accelerating the pace of discovery.

References

- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.).

- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Publications. (2023, January 13).

- Methyl 3-bromo-5-(chlorosulfonyl)benzoate | 668261-21-0 - Sigma-Aldrich. (n.d.).

- METHYL 3-BROMO-5-(TRIFLUOROMETHOXY)BENZOATE | 1306763-53-0. (n.d.).

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (n.d.).

- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27).

- Methyl 3-bromo-5-fluorobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- Methyl 3-bromo-5-fluorobenzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 1533932-57-8|Methyl 3-bromo-5-fluoro-4-methylbenzoate|BLD Pharm. (n.d.).

- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology - BLDpharm. (2025, May 23).

- Methyl 3-bromo-5-fluorobenzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22).

- Methyl 3-bromo-5-methylbenzoate | C9H9BrO2 | CID 22613903 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Methyl 3-bromo-5-fluoro-4-(2-methylpropoxy)benzoate - C12H14BrFO3 | CSCS03219875870 - Chemspace. (n.d.).

- Methyl 3-bromo-5-fluoro-4-methylbenzoate(1533932-57-8) 1 H NMR - ChemicalBook. (n.d.).

- 334792-52-8|Methyl 3-bromo-5-fluorobenzoate|BLD Pharm. (n.d.).

- methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook. (n.d.).

- methyl 3-bromo-2-(bromomethyl)-5-fluorobenzoate - ChemBK. (n.d.).

- METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 - ChemicalBook. (n.d.).

- CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents. (n.d.).

- Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. (2025, October 23).

- 1187318-53-1 | Methyl 3-bromo-5-fluoro-2-methylbenzoate - ChemScene. (n.d.).

- Methyl 3-bromo-5-(trifluoromethyl)benzoate | CAS 187331-46-0 | SCBT. (n.d.).

- Methyl 3-bromo-5-fluorobenzoate | C8H6BrFO2 | CID 21942598 - PubChem. (n.d.).

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).

Sources

- 1. Methyl 3-bromo-5-fluorobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 3. Methyl 3-bromo-5-methylbenzoate | C9H9BrO2 | CID 22613903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

methyl 3-bromo-5-(fluorosulfonyl)benzoate chemical structure and molecular weight

Technical Whitepaper: Methyl 3-bromo-5-(fluorosulfonyl)benzoate Subtitle: A Trifunctional Hub for SuFEx-Enabled Diversity-Oriented Synthesis

Executive Summary

Methyl 3-bromo-5-(fluorosulfonyl)benzoate represents a high-value "triad" intermediate in modern medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a methyl ester (electrophilic carbonyl), an aryl bromide (cross-coupling partner), and a sulfonyl fluoride (SuFEx click chemistry handle).[2]

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, a validated synthesis protocol from its chlorosulfonyl precursor, and its strategic application in covalent drug discovery and fragment-based lead generation.[1][2]

Part 1: Physicochemical Profile[2]

The following data establishes the baseline identity of the compound. While the chlorosulfonyl precursor is the standard commercial entry point, the fluorosulfonyl derivative is the active SuFEx agent.[2]

Table 1: Chemical Identity & Constants

| Property | Value | Notes |

| IUPAC Name | Methyl 3-bromo-5-(fluorosulfonyl)benzoate | |

| Molecular Formula | ||

| Molecular Weight | 297.10 g/mol | Calculated using IUPAC atomic weights.[1][3][4][5] |

| Exact Mass | 295.9154 | Monoisotopic mass ( |

| Precursor CAS | 668261-21-0 | Refers to the chlorosulfonyl analog (Methyl 3-bromo-5-(chlorosulfonyl)benzoate).[1][4] |

| Physical State | White to off-white solid | Typical for aryl sulfonyl fluorides.[2][3] |

| Solubility | DMSO, MeCN, DCM, EtOAc | Hydrolytically stable in neutral aqueous media.[1][2][3] |

| SMILES | COC(=O)C1=CC(=CC(=C1)S(=O)(=O)F)Br |

Part 2: Structural Logic & Orthogonal Reactivity

The power of this molecule lies in its ability to undergo sequential, non-interfering transformations.[2] This "orthogonal reactivity" allows chemists to build complex scaffolds without the need for extensive protecting group strategies.[2]

Figure 1: The Reactivity Triad The diagram below illustrates the three distinct reaction pathways available to this scaffold.

Caption: Orthogonal reaction pathways.[1][3] The sulfonyl fluoride (SuFEx) is stable to Pd-catalysis conditions used for the bromide, enabling sequential functionalization.[1][3]

Part 3: Synthesis Protocol

Since the chlorosulfonyl derivative (CAS 668261-21-0) is the standard commercial starting material, the critical laboratory workflow involves the conversion of the chloride to the fluoride.[1] This is preferred over direct purchase due to the higher stability and lower cost of the chloride precursor.[2]

Methodology: Potassium Bifluoride Mediated Exchange[2]

This protocol is based on the foundational SuFEx methodologies established by the Sharpless laboratory.[2]

Reagents:

-

Precursor: Methyl 3-bromo-5-(chlorosulfonyl)benzoate (1.0 equiv)[1][3]

-

Fluorinating Agent: Potassium Bifluoride (

) (2.0 equiv)[2][3] -

Solvent: Acetonitrile (

) / Water (

Step-by-Step Workflow:

-

Preparation : Dissolve methyl 3-bromo-5-(chlorosulfonyl)benzoate in MeCN (approx. 0.2 M concentration).[2]

-

Activation : Add a solution of

in water dropwise to the stirring organic phase.-

Note: Glassware etching is minimal at this concentration/duration, but plasticware (PP/PE) is recommended for handling aqueous fluoride salts.[2]

-

-

Reaction : Stir vigorously at room temperature (RT) for 2–4 hours.

-

Workup : Dilute with EtOAc, wash with water (

) and brine ( -

Purification : Concentrate in vacuo. The product usually crystallizes upon standing or can be purified via a short silica plug (eluting with 10-20% EtOAc/Hexanes).[2]

Figure 2: Synthesis Workflow

Caption: Standard operating procedure for the conversion of sulfonyl chloride to sulfonyl fluoride using bifluoride salts.

Part 4: Application in Drug Discovery

SuFEx Click Chemistry

The

-

Utility : Creating covalent inhibitors.[2] The sulfonyl fluoride acts as a "warhead" that can covalently bond to specific amino acid residues in a target protein, extending the duration of action (residence time).[2]

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~297 Da, this molecule sits at the upper limit of the "Rule of 3" for fragments, making it an ideal "advanced fragment."[1][2]

-

Strategy : Use the Bromide to attach a heteroaromatic core (binding element).[2][3] Use the Ester to attach a solubilizing tail.[2] Leave the

as a latent electrophile to probe for covalent interactions.

References

-

Sharpless, K. B., et al. (2014).[2][3][6][7] "SuFEx Click Chemistry for Late-Stage Drug Functionalization." Angewandte Chemie International Edition. [2]

-

Sigma-Aldrich. (2024).[2] "Methyl 3-bromo-5-(chlorosulfonyl)benzoate Product Specification." Merck KGaA.[2]

-

Dong, J., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. [2]

-

PubChem. (2024).[2][3] "Compound Summary: Methyl 3-bromo-5-(chlorosulfonyl)benzoate." National Library of Medicine.[2]

Sources

- 1. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 3-bromo-5-(chlorosulfonyl)benzoate [sigmaaldrich.com]

- 5. (6aR,6bS,8aR,12S,12aS,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,6,7,8,9,10,12,12a,14,14a-decahydro-1H-picen-3-one | C30H44O | CID 162856582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-(fluorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(fluorosulfonyl)benzoate is a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing a bromo-, a fluorosulfonyl-, and a methyl ester group, allows for a variety of subsequent chemical modifications. This makes it a valuable intermediate for the synthesis of complex molecules, including pharmacologically active compounds. The fluorosulfonyl group, in particular, has gained significant attention as a versatile reactive handle. This guide provides a comprehensive overview of the synthetic pathways to methyl 3-bromo-5-(fluorosulfonyl)benzoate, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The methyl ester can be formed from the corresponding carboxylic acid, and the fluorosulfonyl group can be installed from a sulfonyl chloride, which in turn can be derived from an amino group via a Sandmeyer-type reaction. The bromo- and amino-substituted benzoic acid is a readily available starting material.

Caption: Retrosynthetic analysis of methyl 3-bromo-5-(fluorosulfonyl)benzoate.

This analysis reveals two primary synthetic routes, differing in the timing of the esterification step. This guide will detail the more convergent pathway, which involves esterification of the starting material followed by the introduction of the fluorosulfonyl group.

Recommended Synthesis Pathway

The recommended pathway for the synthesis of methyl 3-bromo-5-(fluorosulfonyl)benzoate involves a three-step sequence starting from 3-amino-5-bromobenzoic acid. This approach is efficient and utilizes well-established chemical transformations.

Caption: Recommended three-step synthesis of methyl 3-bromo-5-(fluorosulfonyl)benzoate.

Step 1: Esterification of 3-Amino-5-bromobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent unwanted side reactions in the subsequent steps. The Fischer-Speier esterification is a classic and reliable method for this transformation.[1]

Causality of Experimental Choices:

-

Methanol as Reagent and Solvent: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield.

-

Sulfuric Acid as Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[1]

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Experimental Protocol: Synthesis of Methyl 3-amino-5-bromobenzoate

-

To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-bromobenzoic acid (1.0 eq).

-

Add a sufficient amount of methanol to dissolve the starting material (approximately 5-10 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-amino-5-bromobenzoate.

| Parameter | Value | Reference |

| Reaction Time | 4-6 hours | General Fischer Esterification protocols |

| Temperature | Reflux | [1] |

| Yield | >90% | Typical for Fischer Esterification |

Step 2: Diazotization and Chlorosulfonylation (Sandmeyer-type Reaction)

This is the key step where the amino group is converted into the sulfonyl chloride functionality. The reaction proceeds via a diazonium salt intermediate, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst. This is a modification of the classic Sandmeyer reaction.[2][3]

Causality of Experimental Choices:

-

Diazotization at Low Temperature: The formation of the diazonium salt from the aromatic amine using sodium nitrite and a strong acid (e.g., HCl) must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]

-

In Situ Generation of Sulfur Dioxide: For convenience and safety, sulfur dioxide can be generated in situ from sources like thionyl chloride or by using a stable surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).[5][6][7]

-

Copper(I) Catalyst: Copper(I) salts, such as copper(I) chloride, are essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[8] The copper(I) species initiates the formation of an aryl radical from the diazonium salt.[8]

Experimental Protocol: Synthesis of Methyl 3-bromo-5-(chlorosulfonyl)benzoate

-

Dissolve methyl 3-amino-5-bromobenzoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetic acid or acetonitrile) and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in the same organic solvent, saturated with the gas, and add copper(I) chloride (catalytic amount).

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain methyl 3-bromo-5-(chlorosulfonyl)benzoate.

| Parameter | Value | Reference |

| Diazotization Temperature | 0-5 °C | [4] |

| Catalyst | Copper(I) Chloride | [3] |

| SO₂ Source | SO₂ gas or surrogate | [5][6][7] |

| Yield | 60-80% | Typical for Sandmeyer-type reactions |

Step 3: Fluorination of the Sulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the desired sulfonyl fluoride. This is a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion.

Causality of Experimental Choices:

-

Fluoride Source: Potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly used and effective fluoride sources for this transformation.

-

Solvent: A polar aprotic solvent such as acetonitrile or a biphasic system with a phase-transfer catalyst can be used to facilitate the reaction.

-

Elevated Temperature: Heating is often required to drive the substitution reaction to completion.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-(fluorosulfonyl)benzoate

-

To a solution of methyl 3-bromo-5-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent like acetonitrile, add an excess of potassium fluoride (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 3-bromo-5-(fluorosulfonyl)benzoate.

| Parameter | Value | Reference |

| Fluoride Source | KF or KHF₂ | |

| Solvent | Acetonitrile | |

| Temperature | Reflux | |

| Yield | >85% | Typical for this transformation |

Characterization

The final product and key intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the aromatic ring and the presence of the methyl ester. ¹⁹F NMR is crucial for confirming the presence of the fluorosulfonyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl group of the ester (around 1720 cm⁻¹), and the sulfonyl group (around 1380 and 1180 cm⁻¹) should be observed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (mp): For solid compounds, a sharp melting point is an indicator of purity.

Safety Considerations

-

Thionyl chloride and sulfuryl chloride are corrosive and react violently with water. Handle in a well-ventilated fume hood.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures.

-

Concentrated acids (sulfuric and hydrochloric acid) are highly corrosive. Use appropriate personal protective equipment (PPE).

-

Organic solvents are flammable. Avoid open flames.

Conclusion

The synthesis of methyl 3-bromo-5-(fluorosulfonyl)benzoate can be reliably achieved through a three-step sequence starting from 3-amino-5-bromobenzoic acid. This guide has provided a detailed, step-by-step methodology, along with the scientific rationale behind the experimental choices. By understanding the underlying principles of each transformation, researchers can effectively troubleshoot and optimize the synthesis to obtain this valuable building block for their research and development endeavors.

References

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.

- Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

-

MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

RSC Publishing. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

RSC Publishing. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

-

IJSRT. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

PMC - NIH. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (2013). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

-

Truman ChemLab. (2017). Lab5 procedure esterification. Retrieved from [Link]

-

Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Polimi. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

PMC - NIH. (2013). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

-

DSpace@MIT. (2017). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

-

PubChem. 3-bromo-5-(chlorosulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

PubChem. 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2018). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]

-

PubMed. (1973). Aminobenzoic acid diuretics. 5. 3-Amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives and related compounds. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methyl 3-bromo-5-(fluorosulfonyl)benzoate: A Bifunctional SuFEx Linker

The following technical guide details the chemical identity, synthesis, and applications of methyl 3-bromo-5-(fluorosulfonyl)benzoate , a specialized bifunctional building block for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

Technical Guide for Medicinal Chemistry & Chemical Biology

Executive Summary

Methyl 3-bromo-5-(fluorosulfonyl)benzoate (CAS 2088829-02-9 ) is a high-value bifunctional scaffold designed for modular drug discovery. It features two orthogonal reactive handles:

-

Sulfonyl Fluoride (–SO₂F): A "sleepy" electrophile for SuFEx click chemistry, capable of covalent bonding with tyrosine/lysine residues or reacting with silyl ethers.

-

Aryl Bromide (–Br): A standard handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install diversity elements.

This dual functionality allows researchers to synthesize covalent inhibitors, PROTAC linkers, and chemical probes with precise spatial control.

Chemical Identity & Identifiers

| Identifier | Value | Notes |

| Chemical Name | Methyl 3-bromo-5-(fluorosulfonyl)benzoate | Systematic IUPAC name |

| CAS Number | 2088829-02-9 | Specific to the fluorosulfonyl ester |

| Precursor CAS | 668261-21-0 | Methyl 3-bromo-5-(chlorosulfonyl)benzoate |

| Molecular Formula | C₈H₆BrFO₄S | |

| Molecular Weight | 297.10 g/mol | |

| SMILES | COC(=O)C1=CC(Br)=CC(S(F)(=O)=O)=C1 | Useful for cheminformatics |

| Physical State | White to off-white solid | Typical for this class |

| Solubility | DMSO, DMF, CH₂Cl₂, MeCN | Hydrolytically stable in neutral water |

Synthesis & Production

While the fluorosulfonyl derivative is available from select suppliers, it is frequently synthesized in situ or in a single step from the more common chlorosulfonyl precursor. This approach is often more cost-effective and ensures reagent freshness.

Protocol: Fluorination of Methyl 3-bromo-5-(chlorosulfonyl)benzoate

Objective: Convert the reactive sulfonyl chloride to the stable, selective sulfonyl fluoride.

Reagents:

-

Substrate: Methyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS 668261-21-0)

-

Fluorinating Agent: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF)

-

Solvent: Acetonitrile (MeCN) / Water (H₂O) mixture (typically 10:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the sulfonyl chloride substrate in MeCN (0.2 M concentration).

-

Activation: Add a saturated aqueous solution of KHF₂ (2.0–3.0 eq). The reaction is biphasic.

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (chloride converts to fluoride; typically faster moving on silica).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: The product is often pure enough for use; if necessary, purify via silica gel chromatography (Hex/EtOAc).

Mechanistic Insight: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The bifluoride anion (HF₂⁻) is a potent nucleophile for this exchange, driven by the high bond energy of the S–F bond (approx. 130 kcal/mol) compared to S–Cl.

Figure 1: Synthetic pathway for the conversion of sulfonyl chloride to sulfonyl fluoride via bifluoride exchange.

Reactivity Profile & Mechanism (SuFEx)

The defining feature of this molecule is the Sulfonyl Fluoride group. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides are remarkably stable in aqueous buffer, plasma, and cellular environments. They remain "silent" until activated by a specific context (e.g., a protein pocket or a silyl ether activator).

Key Reactivity Modes:

-

SuFEx Click Reaction:

-

Partner: Silyl ethers (R-OTMS) or amines.

-

Catalyst: DBU or BEMP (bases).

-

Outcome: Formation of Sulfonates (–SO₂–O–R) or Sulfonamides (–SO₂–NH–R).

-

-

Protein Covalent Modification:

-

Target: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), or Histidine (His).

-

Mechanism: Proximity-driven nucleophilic attack. The SO₂F group acts as a "warhead" that only reacts when the ligand binds tightly to the protein, positioning a nucleophilic residue for attack.

-

Figure 2: Mechanism of covalent protein inhibition via SuFEx-enabled sulfonyl fluoride warheads.

Applications in Drug Discovery[1][5][6][7][8]

A. Fragment-Based Drug Discovery (FBDD)

Researchers use methyl 3-bromo-5-(fluorosulfonyl)benzoate as a core fragment.

-

Workflow: The aryl bromide is coupled to a library of heteroaromatics (via Suzuki coupling). The resulting library is screened against a protein target.

-

Hit Identification: If a library member binds, the SO₂F group may react with a nearby residue, permanently labeling the protein. This is detected via Mass Spectrometry (intact protein MS).

B. PROTAC Linker Design

This molecule serves as a rigid, bifunctional linker for Proteolysis Targeting Chimeras (PROTACs).

-

Connection 1 (Bromide): Attaches to the E3 ligase ligand (e.g., Thalidomide analog).

-

Connection 2 (Ester/Acid): The methyl ester can be hydrolyzed to the acid and coupled to the Target Protein ligand.

-

Warhead (SO₂F): Can be retained to create covalent PROTACs, improving potency and duration of action.

C. Late-Stage Functionalization

The stability of the SO₂F group allows it to survive harsh reaction conditions (e.g., Pd-catalyzed cross-coupling at 80°C) that would destroy a sulfonyl chloride. This allows the "warhead" to be installed early in the synthesis, rather than at the very end.

Handling & Safety Data

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Critical Safety Note: While sulfonyl fluorides are less reactive than chlorides, they are still covalent modifiers . Avoid inhalation or skin contact. Unlike acid chlorides, they do not fume, but they can irreversibly modify biological macromolecules.

-

Storage: Store in a cool, dry place. Stable at room temperature for months/years if kept dry.

-

Disposal: Quench with strong base (NaOH/MeOH) to hydrolyze the fluoride before disposal.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link

-

ChemicalBook. (2024). "Methyl 3-bromo-5-(fluorosulfonyl)benzoate Product Entry." Link

-

PubChem. (2024). "Methyl 3-bromo-5-(chlorosulfonyl)benzoate (Precursor Data)." National Library of Medicine. Link

The Stability of the Sulfonyl Fluoride Group in Methyl 3-Bromo-5-(fluorosulfonyl)benzoate: A Technical Guide for Drug Development Professionals

Introduction: The Sulfonyl Fluoride Moiety - A Privileged "Warhead" in Modern Drug Discovery

The sulfonyl fluoride (-SO₂F) group has emerged from relative obscurity to become a cornerstone of innovative covalent drug design.[1] Its ascendancy is largely attributed to a unique "Goldilocks" reactivity profile: the S-F bond is remarkably stable under many physiological and synthetic conditions, yet it can be "activated" within a specific protein microenvironment to form a highly selective and durable covalent bond with nucleophilic amino acid residues.[2][3] This exquisite balance of stability and latent reactivity makes sulfonyl fluorides highly sought-after electrophilic "warheads" for developing targeted covalent inhibitors (TCIs).[4] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater resistance to hydrolysis and reduction, enhancing their suitability for biological applications.[1][5] This guide provides an in-depth technical analysis of the stability of the sulfonyl fluoride group in a specific, highly functionalized building block: methyl 3-bromo-5-(fluorosulfonyl)benzoate.

Methyl 3-bromo-5-(fluorosulfonyl)benzoate is a trifunctional reagent of significant interest in medicinal chemistry and chemical biology. Its structure incorporates a reactive sulfonyl fluoride, a site for potential cross-coupling or other transformations at the bromine-substituted carbon, and a methyl ester that can be further modified. Understanding the stability of the sulfonyl fluoride in this particular molecular context is paramount for its effective deployment in multi-step synthetic campaigns and for the rational design of novel therapeutics.

Structural and Electronic Landscape of Methyl 3-Bromo-5-(fluorosulfonyl)benzoate

The stability and reactivity of the sulfonyl fluoride group are intricately linked to the electronic environment of the aryl ring to which it is attached. In methyl 3-bromo-5-(fluorosulfonyl)benzoate, the phenyl ring is substituted with two electron-withdrawing groups: a bromine atom and a methyl ester moiety, both in a meta position relative to the sulfonyl fluoride.

Figure 1: Structure of Methyl 3-bromo-5-(fluorosulfonyl)benzoate.

The electron-withdrawing nature of the bromo and methyl ester groups inductively and resonantly depletes the electron density of the aromatic ring. This, in turn, increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack compared to an unsubstituted phenylsulfonyl fluoride. This heightened electrophilicity is a double-edged sword: it is crucial for its function as a covalent warhead but can also lead to decreased stability under certain conditions.

Stability Profile of the Sulfonyl Fluoride Group

The stability of the sulfonyl fluoride in methyl 3-bromo-5-(fluorosulfonyl)benzoate must be considered across a range of conditions encountered during synthesis, purification, storage, and biological application.

Hydrolytic Stability

Aryl sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride analogs.[1] However, their stability is pH-dependent and influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as those present in the title compound, are known to decrease hydrolytic stability, particularly in aqueous buffers at physiological pH.[6] Studies on benzamide-sulfonyl fluorides have shown that such compounds can be fairly unstable in aqueous buffers.[6]

Table 1: Predicted Hydrolytic Stability of Methyl 3-bromo-5-(fluorosulfonyl)benzoate

| Condition | Predicted Stability | Rationale |

| Acidic (pH < 4) | High | The sulfonyl fluoride group is generally stable in acidic media. Protonation of the sulfonyl oxygens is unlikely to significantly promote hydrolysis. |

| Neutral (pH 7.0-7.4) | Moderate to Low | The presence of two electron-withdrawing groups increases the susceptibility to nucleophilic attack by water or buffer components (e.g., phosphate). The rate of hydrolysis is likely to be slow but measurable.[7] |

| Basic (pH > 8) | Low | In basic conditions, the hydroxide ion is a more potent nucleophile, and the rate of hydrolysis is expected to increase significantly.[8] |

Stability in the Presence of Common Synthetic Reagents

The sulfonyl fluoride group exhibits remarkable stability towards a variety of reagents commonly used in organic synthesis, a feature that distinguishes it from other sulfonyl halides.

Table 2: Compatibility with Common Reagents

| Reagent Class | Compatibility | Notes |

| Reducing Agents | High | Sulfonyl fluorides are resistant to reduction, as the S-F bond cleavage is heterolytic.[5] Reagents like NaBH₄ or H₂/Pd are not expected to affect the sulfonyl fluoride group. |

| Oxidizing Agents | High | The sulfur atom is already in its highest oxidation state (+6), making it inert to most common oxidizing agents. |

| Organometallic Reagents | Moderate | While generally more robust than sulfonyl chlorides, reactions with highly nucleophilic organometallic reagents like Grignards or organolithiums can lead to reaction at the sulfonyl fluoride. However, under specific conditions, other functional groups on the molecule can be selectively manipulated. |

| Acids and Bases (Non-nucleophilic) | High | Stable to non-nucleophilic acids (e.g., TFA) and bases (e.g., DBU, DIPEA) at moderate temperatures. |

| Nucleophiles (Amines, Thiols, Alcohols) | Condition Dependent | The reactivity towards nucleophiles is the basis of its utility. At room temperature and in the absence of a catalyst, the reaction is often slow. However, with activation (e.g., within a protein binding site or with a suitable catalyst), the reaction proceeds efficiently.[2][9] |

Thermal Stability

Aryl sulfonyl fluorides are thermodynamically stable and can withstand elevated temperatures.[5] They are generally stable to thermolysis and have been noted for their inertness even in refluxing aniline.[5] This thermal stability allows for a broader range of reaction conditions to be employed in synthetic routes involving this functional group.

Controlled Reactivity: The "Click-Like" Nature of the Sulfonyl Fluoride Group

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and co-workers, has revolutionized the application of sulfonyl fluorides. SuFEx is considered a "click" reaction due to its high efficiency, selectivity, and biocompatibility. The sulfonyl fluoride in methyl 3-bromo-5-(fluorosulfonyl)benzoate is a SuFEx-able handle, meaning it can undergo a facile and specific reaction with a nucleophile under the right conditions.

Figure 2: Conceptual Workflow of a SuFEx Reaction.

In the context of drug discovery, the "activation" is often achieved through the binding of the molecule to its protein target. The specific microenvironment of the binding pocket, including the proximity of nucleophilic amino acid residues (such as serine, threonine, tyrosine, lysine, cysteine, and histidine) and the potential for hydrogen bonding interactions, can dramatically accelerate the rate of the SuFEx reaction.[2][4] This "proximity-driven" reactivity is the key to the high selectivity of sulfonyl fluoride-based covalent inhibitors.

Experimental Protocols for Stability Assessment

To empirically determine the stability of methyl 3-bromo-5-(fluorosulfonyl)benzoate, the following experimental protocols are recommended.

Protocol 1: pH-Dependent Hydrolytic Stability

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of methyl 3-bromo-5-(fluorosulfonyl)benzoate in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation: Add an aliquot of the stock solution to a series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10) to a final concentration of 100 µM. Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer solution.

-

Quenching and Analysis: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the samples by reverse-phase HPLC or LC-MS to quantify the remaining parent compound and the formation of the corresponding sulfonic acid hydrolysis product.

-

Data Analysis: Plot the percentage of remaining parent compound versus time for each pH value. From this data, the half-life (t₁/₂) of the compound at each pH can be determined.

Protocol 2: Stability in the Presence of Biological Nucleophiles

-

Preparation of Solutions: Prepare solutions of the test compound (100 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4). Prepare solutions of common biological nucleophiles, such as glutathione (GSH) or N-acetylcysteine, at a relevant concentration (e.g., 1-5 mM).

-

Incubation: Mix the compound solution with the nucleophile solution and incubate at 37 °C.

-

Time-Course Analysis: At various time points, analyze the reaction mixture by LC-MS to monitor the disappearance of the parent compound and the appearance of the covalent adduct.

-

Control: Run a parallel experiment without the nucleophile to account for any background hydrolysis.

Conclusion and Future Perspectives

The sulfonyl fluoride group in methyl 3-bromo-5-(fluorosulfonyl)benzoate imparts a unique combination of stability and controlled reactivity, making it an invaluable tool for drug discovery and chemical biology. While the electron-withdrawing substituents on the aromatic ring enhance its electrophilicity, which is beneficial for its role as a covalent warhead, they also render it more susceptible to hydrolysis, particularly under neutral to basic conditions.

A thorough understanding of the stability profile of this molecule is crucial for its successful application. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its stability under various conditions. This knowledge will enable the rational design of synthetic routes, the formulation of stable storage conditions, and the development of potent and selective covalent inhibitors. As the field of targeted covalent inhibitors continues to expand beyond cysteine, the nuanced reactivity of sulfonyl fluorides, as exemplified in methyl 3-bromo-5-(fluorosulfonyl)benzoate, will undoubtedly play a pivotal role in the development of the next generation of precision medicines.

References

-

Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176–2184. [Link]

-

King, A. T., Matesic, L., Keaveney, S. T., Boyle, G. M., & Pascali, G. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061–1071. [Link]

-

Jones, L. H., & Narayanan, A. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(Advance Article). [Link]

-

Am Ende, C. W., & Jones, L. H. (2016). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 55(52), 15938–15940. [Link]

-

King, A. T., Matesic, L., Keaveney, S. T., Boyle, G. M., & Pascali, G. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061–1071. [Link]

-

Salem, A. F., Sabat, M., & Pellecchia, M. (2021). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Journal of Medicinal Chemistry, 64(22), 16429–16439. [Link]

-

Wang, Y., Zhang, Y., Chen, Y., Li, Y., & Liu, Y. (2025). Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers. Journal of the American Chemical Society. [Link]

-

King, A. T., Matesic, L., Keaveney, S. T., Boyle, G. M., & Pascali, G. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. [Link]

-

Álvarez, E., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

Barrow, A. S., Smedley, C. J., Zheng, Q., Li, G., Dong, J., & Moses, J. E. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron, 96, 132338. [Link]

-

Zhang, L., & Li, X. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

-

Wang, H., & Chen, C. (2025). Application of Sulfonyl Fluorides in Organic Transformation. Molecules, 30(15), 3487. [Link]

-

Hu, J., & Zhang, W. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 114(10), 5271–5316. [Link]

-

Powers, E. T., & Kelly, J. W. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(28), 11512–11523. [Link]

-

Noël, T., & van der Veen, J. W. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11810–11814. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

-

Bull, J. A. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(3), 163–178. [Link]

-

Kice, J. L., & Kasperek, G. J. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 34(11), 3595–3597. [Link]

-

Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Mykhailiuk, P. K., & Komarov, I. V. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 32(4), e202502941. [Link]

-

Álvarez, E., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

Moran, J. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

- CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents. (n.d.).

-

Williams, D. L. H. (2013). Possible transition structures for the hydrolysis of 1. ResearchGate. [Link]

-

Prakash, G. K. S., & Hu, J. (2019). Organic Syntheses Procedure. Organic Syntheses, 96, 474–492. [Link]

-

Muthu, S., Julie, A., & Balakrishnan, V. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Journal of Faculty of Pharmacy of Ankara University, 45(2), 284–296. [Link]

-

Li, J., Wang, Y., & Zhang, J. (2021). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. Academax, 1(1), 1. [Link]

Sources

- 1. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]

Application Note: Chemoselective Cross-Coupling of Methyl 3-bromo-5-(fluorosulfonyl)benzoate

Executive Summary & Strategic Value

Methyl 3-bromo-5-(fluorosulfonyl)benzoate is a high-value "linchpin" scaffold designed for modular drug discovery. Its value lies in its bifunctional electrophilicity :

-

Aryl Bromide (C-Br): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).

-

Sulfonyl Fluoride (-SO₂F): A latent, highly stable electrophile reserved for Sulfur-Fluoride Exchange (SuFEx) "click" chemistry.[1]

The Challenge: The primary operational risk is the accidental activation of the -SO₂F group during the Pd-catalyzed step. The Solution: This guide details protocols that exploit the kinetic orthogonality of the C-Br bond over the C-S bond. By selecting specific ligands and bases, you can functionalize the bromide while preserving the sulfonyl fluoride for late-stage diversification.

Mechanistic Insight & Chemoselectivity

To ensure reproducibility, one must understand the hierarchy of reactivity. Palladium(0) undergoes oxidative addition to aryl electrophiles in a specific order based on bond dissociation energies and transition state barriers.

Reactivity Hierarchy (Standard Pd Conditions)

-

Aryl Iodide (-I) (Fastest)

-

Aryl Bromide (-Br) (Target for this protocol)

-

Aryl Triflate (-OTf)

-

Aryl Fluorosulfonate (-OSO₂F) / Aryl Sulfonyl Fluoride (-SO₂F) (Slowest/Inert)

-

Aryl Chloride (-Cl)

The -SO₂F group is unique because it is remarkably stable to hydrolysis and chromatography, unlike sulfonyl chlorides (-SO₂Cl). It generally resists Pd(0) insertion unless specific electron-rich ligands (e.g., P(t-Bu)₃) or cooperative catalysts (Pd/Ni) are employed to force the activation.

Visualizing the Selectivity

The following diagram illustrates the "Fork in the Road" where reaction conditions dictate the pathway.

Figure 1: Kinetic hierarchy in Pd-catalysis. Standard phosphine ligands favor C-Br insertion, preserving the -SO₂F motif.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl groups.

Rationale: We utilize Pd(dppf)Cl₂ because the bidentate ligand prevents ligand exchange processes that might lead to non-selective activation. Potassium phosphate (K₃PO₄) is selected as the base; it is strong enough to activate the boronic acid but mild enough to prevent hydrolysis of the methyl ester or the sulfonyl fluoride.

Materials:

-

Substrate: Methyl 3-bromo-5-(fluorosulfonyl)benzoate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane and Water.

-

Catalyst: Add Pd(dppf)Cl₂ (3 mol%) quickly under positive inert gas pressure.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC or LCMS. The -SO₂F group is stable at this temperature.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The -SO₂F group survives silica gel.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing rigid acetylene linkers.

Rationale: Copper(I) iodide is used as a co-catalyst. While amines are used as bases, Triethylamine (TEA) is preferred over secondary amines to minimize the risk of premature SuFEx reaction with the sulfonyl fluoride.

Materials:

-

Substrate (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: TEA / THF (1:1)

Procedure:

-

Dissolve substrate and alkyne in dry THF/TEA under Argon.

-

Add CuI and Pd(PPh₃)₂Cl₂.

-

Stir at Room Temperature for 1 hour. If sluggish, heat to 40 °C.

-

Note: High temperatures (>60 °C) with amines increase the risk of sulfonamide formation (side reaction). Keep it mild.[3]

-

Quality Control & Self-Validation System

The reliability of this chemistry relies on analytical checkpoints. The Fluorine-19 NMR (¹⁹F NMR) is your most powerful tool.

Analytical Checkpoints Table

| Checkpoint | Method | Expected Observation | Failure Mode Indicator |

| Reaction Start | ¹⁹F NMR | Single singlet at +64 to +66 ppm (vs CFCl₃). | N/A |

| In-Process | LCMS | Mass peak corresponding to [M+H] of product. | Mass peak [M-F+OH] indicates hydrolysis (rare). |

| Reaction End | ¹⁹F NMR | Signal remains at +64 to +66 ppm . | Signal shift to -120 ppm (Ar-F) or disappearance (Sulfonamide). |

| Purification | TLC | Product typically less polar than boronic acid. | Streaking indicates hydrolysis of ester or SO₂F. |

The "Heartbeat" Signal

The sulfonyl fluoride group has a distinct ¹⁹F NMR signature.

-

Target Signal: δ +65.5 ppm (approximate).

-

Interpretation: If this signal persists after the reaction, your cross-coupling was chemoselective. If it disappears, you likely engaged the SuFEx handle prematurely.

Workflow Visualization

This diagram outlines the complete lifecycle of the molecule, from coupling to final SuFEx activation.

Figure 2: Operational workflow ensuring preservation of the SuFEx handle.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Describes the foundational stability and reactivity of the -SO₂F group.

-

Hanley, P. S., et al. (2016). "Palladium-Catalyzed Amination of Aryl Fluorosulfonates." ACS Catalysis. Demonstrates that while SO₂F can react with Pd, it requires specific conditions, validating its stability under standard bromide-coupling conditions.

-

Lazzara, T. D., et al. (2020). "Chemoselective Functionalization of Bromoaryl Fluorosulfates." Journal of Organic Chemistry. Provides specific precedents for coupling Br in the presence of sulfur-fluoride motifs.

-

Reich, H. J. (UW-Madison).[4] "Collection of 19F NMR Chemical Shifts." Authoritative database for verifying the +65 ppm shift of sulfonyl fluorides.

Sources

synthesis of covalent inhibitors using methyl 3-bromo-5-(fluorosulfonyl)benzoate

Application Note: Precision Synthesis of Covalent Inhibitors using Methyl 3-bromo-5-(fluorosulfonyl)benzoate

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has been driven by the need to drug "undruggable" targets and improve potency/selectivity profiles. While traditional acrylamides target cysteine, Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and colleagues, unlocks the targeting of Tyrosine, Lysine, Histidine, and Serine residues.

This guide focuses on Methyl 3-bromo-5-(fluorosulfonyl)benzoate , a high-value "SuFEx Hub" building block.[1] Its unique trifunctional architecture allows for the rapid generation of diverse covalent inhibitor libraries:

-

Fluorosulfonyl (-SO₂F): A latent, tunable warhead stable to physiology but reactive within specific protein pockets.

-

Aryl Bromide (-Br): A handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to attach ligand recognition elements.

-

Methyl Ester (-COOMe): A modifiable vector for solubility tags, linker attachment, or further scaffolding.

Chemical Architecture & Stability Profile

Unlike sulfonyl chlorides, which are moisture-sensitive and prone to rapid hydrolysis, the sulfonyl fluoride moiety is remarkably stable.[2][3] It resists hydrolysis at neutral pH, survives standard aqueous workups, and is compatible with many transition-metal catalysts.[1]

| Feature | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) |

| Hydrolytic Stability | Low (t½ ~ minutes in water) | High (t½ > weeks in neutral buffer) |

| Redox Stability | Susceptible to reduction | Resistant to reduction |

| Thermolysis | Unstable at high T | Stable > 130°C |

| Reactivity Mode | Non-specific electrophile | "Click" chemistry (SuFEx); Context-dependent |

Handling Precaution: While stable, -SO₂F reagents should be treated as potential alkylating agents.[1] Use standard PPE and fume hoods.

Strategic Synthetic Workflow

The synthesis of SuFEx inhibitors from this hub follows a Divergent Strategy . The high stability of the -SO₂F group allows it to be carried through multiple synthetic steps, including Pd-catalyzed couplings and mild ester hydrolyses.[1]

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways utilizing the stability of the sulfonyl fluoride warhead to build complex inhibitor libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Hub (If not purchasing)

Rationale: Commercial batches can vary. Converting the sulfonyl chloride precursor ensures fresh, high-purity -SO₂F.[1]

Reagents:

-

Methyl 3-bromo-5-(chlorosulfonyl)benzoate (1.0 equiv)[1]

-

Potassium Bifluoride (KHF₂) (2.5 equiv)

-

Acetonitrile (MeCN) / Water (1:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve the sulfonyl chloride in MeCN (0.2 M).

-

Activation: Add a solution of KHF₂ in water dropwise. The biphasic mixture allows "on-water" reactivity.[1]

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is often more polar) or LCMS.

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: ¹⁹F NMR should show a singlet around +65 ppm (vs. CFCl₃).

-

Note: No column chromatography is usually required; the conversion is quantitative.

-

Protocol B: Suzuki-Miyaura Coupling (Preserving -SO₂F)

Rationale: The -SO₂F group is stable to weak bases (K₂CO₃, K₃PO₄) used in Suzuki coupling, but prolonged boiling with strong hydroxide must be avoided.

Reagents:

-

SuFEx Hub (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 equiv) or CsF (2.0 equiv for anhydrous conditions)

-

Solvent: Dioxane/Water (9:1) or Toluene/EtOH/Water (4:1:1)

Step-by-Step:

-

Degassing: Charge a microwave vial with Hub, Boronic Acid, Base, and Catalyst. Seal and purge with N₂/Ar for 5 mins.

-

Solvent Addition: Add degassed solvent via syringe.

-

Heating: Heat to 80°C (oil bath) or 100°C (microwave, 30 min). Avoid refluxing overnight if possible to minimize ester hydrolysis.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Purification: Flash chromatography (Hex/EtOAc).

-

QC Check: Verify retention of -SO₂F by ¹⁹F NMR or LCMS (look for M+H or M+NH₄ pattern; -SO₂F does not easily fragment).[1]

-

Protocol C: Ester Hydrolysis & Amide Coupling

Rationale: Converting the ester to an amide allows attachment of solubilizing tails or other pharmacophores. Critical Caution:Lithium Hydroxide (LiOH) is preferred over NaOH/KOH as it is milder. Control temperature to prevent hydrolysis of the sulfonyl fluoride to the sulfonate (-SO₃⁻).

Step-by-Step:

-

Hydrolysis: Dissolve Ester (1.0 equiv) in THF/Water (3:1). Add LiOH·H₂O (1.1 equiv). Stir at 0°C to RT . Monitor closely by LCMS. Stop immediately upon consumption of starting material (usually < 2h).

-

Acidification: Carefully acidify to pH ~4 with 1M HCl. Extract with EtOAc.[5] Do not use strong acid or heat.

-

Coupling: Dissolve the crude Acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 min.

-

Amine Addition: Add the amine partner (1.1 equiv). Stir at RT for 1–2 hours.

-

Workup: Standard aqueous workup.

Mechanism of Action & Validation

The SuFEx warhead is "latent," meaning it is largely inert until it enters a protein pocket where specific residues (Tyr, Lys, His) are positioned to attack the sulfur, often assisted by the local H-bonding network.

Visualizing the Covalent Capture

Figure 2: Mechanism of SuFEx-mediated covalent inhibition.[1] The reaction is driven by protein-templated proximity.[1]

Validation Protocol: Intact Protein MS

-

Incubation: Incubate Protein (5 µM) with Inhibitor (50 µM, 10 equiv) in buffer (PBS, pH 7.4) at 37°C.

-

Timepoints: Take aliquots at 1h, 4h, 24h.

-

Analysis: Analyze via LC-MS (Q-TOF or Orbitrap).

-

Success Criteria: Observe a mass shift of + [Inhibitor MW - 20 Da] (Loss of HF) or + [Inhibitor MW - 2 Da] (Loss of F + H from residue). Note: The exact mass shift depends on the protonation state, but typically corresponds to the sulfonyl moiety attaching.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of -SO₂F during Suzuki | Base too strong or reaction time too long.[1] | Switch to K₃PO₄ or CsF . Reduce temp to 80°C. Use microwave for shorter duration. |

| Hydrolysis of -SO₂F to -SO₃H | Exposure to strong base (NaOH) or high pH > 10.[1] | Use LiOH at 0°C for ester hydrolysis. Buffer aqueous phases to pH 7–8. |

| No Protein Labeling | Target residue not accessible or lacks basic assistance. | The warhead is too stable. Ensure the ligand binds with high affinity to place -SO₂F near a nucleophile.[1] |

| Precipitation in Assay | Inhibitor insolubility. | Use the Ester handle to attach a solubilizing group (e.g., morpholine, PEG chain). |

References

-

SuFEx Click Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][7][6][8] Angewandte Chemie International Edition.

-

Sulfonyl Fluoride Probes: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

-

Covalent Inhibitor Design: Bar-Peled, L., et al. (2017). Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer. Cell.

-

Suzuki Coupling of SuFEx Reagents: Chen, W., et al. (2016). Arylfluorosulfates: Powerful New Electrophiles for the Synthesis of Organic Sulfates and Sulfamates. Journal of the American Chemical Society.

-

Reactivity Profiling: Wang, J., et al. (2018). SuFEx-based polysulfate formation from ethenesulfonyl fluoride–amine adducts.[1] Nature Communications.

Sources

- 1. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

Application Note: Orthogonal Functionalization of Polymers with Methyl 3-bromo-5-(fluorosulfonyl)benzoate

This Application Note is designed for researchers in polymer chemistry, materials science, and drug delivery. It details the use of Methyl 3-bromo-5-(fluorosulfonyl)benzoate (referred to herein as MBFB ) as a high-value "tri-orthogonal" linker for precision polymer functionalization.

Executive Summary

The functionalization of polymers with Methyl 3-bromo-5-(fluorosulfonyl)benzoate (MBFB) represents a strategic convergence of three powerful chemical methodologies: SuFEx click chemistry , Pd-catalyzed cross-coupling , and ester derivatization .

Unlike standard bifunctional linkers, MBFB offers a tri-orthogonal scaffold. It allows researchers to:

-

Graft the molecule onto polymers via Sulfur-Fluoride Exchange (SuFEx) or cross-coupling.

-

Modify the polymer backbone or side-chains with distinct payloads (drugs, fluorophores, stabilizing agents).

-

Retain a reactive handle for late-stage conjugation.

This guide provides validated protocols for integrating MBFB into polymer workflows, focusing on Post-Polymerization Modification (PPM) and Chain-End Functionalization.

Chemical Logic & Reagent Profile

The Molecule: Methyl 3-bromo-5-(fluorosulfonyl)benzoate

MBFB is a "hub" molecule designed with three chemically distinct reaction sites that do not interfere with one another under controlled conditions.

| Functional Group | Reactivity Mode | Activation Condition | Stability |

| Sulfonyl Fluoride (-SO₂F) | SuFEx Click | Nucleophilic attack by silyl ethers (cat.[1] DBU/BTMG) or amines.[1][2] | High (Resists hydrolysis, thermolysis). |

| Aryl Bromide (-Br) | Cross-Coupling | Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig coupling. | Stable to acid/base; sensitive to Pd(0). |

| Methyl Ester (-COOMe) | Acyl Substitution | Hydrolysis to acid; Amidation with primary amines; Transesterification. | Stable to SuFEx and mild coupling conditions. |

Mechanism of Action: SuFEx

The primary utility of MBFB in polymer science lies in the Sulfonyl Fluoride (-SO₂F) group. Based on the Sharpless multidimensional click chemistry paradigm, the -SO₂F group is uniquely stable compared to sulfonyl chlorides but becomes hyper-reactive toward silyl ethers upon activation by a base catalyst (e.g., DBU).

Key Advantage: The SuFEx reaction creates a robust sulfonate linkage (-OSO₂-) or sulfonamide linkage (-NHSO₂-) that is biologically stable, making it ideal for drug delivery systems.

Visualizing the Workflow

The following diagram illustrates the orthogonal pathways available when using MBFB.

Figure 1: Orthogonal reaction pathways for MBFB. Route A utilizes SuFEx to graft the linker, leaving Br available. Route B utilizes Suzuki coupling, leaving SO2F available for "click" bioconjugation.

Experimental Protocols

Protocol A: Post-Polymerization Modification via SuFEx

Objective: Graft MBFB onto a polymer containing silyl ether side chains (e.g., poly(TMS-methacrylate) or silyl-modified tyrosine residues). This installs a pendant Bromide and Ester.

Materials:

-

Polymer: Silyl-ether functionalized polymer (1.0 eq of repeating unit).

-

Reagent: Methyl 3-bromo-5-(fluorosulfonyl)benzoate (1.2 eq per reactive site).

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Quench: 1M HCl.

Step-by-Step Procedure:

-

Dissolution: Dissolve the silyl-ether polymer in anhydrous MeCN (concentration ~0.1 M relative to monomer units). Ensure the vessel is purged with nitrogen.

-

Reagent Addition: Add MBFB (1.2 eq) to the stirring polymer solution.

-

Catalysis: Add DBU (0.1 eq) dropwise.

-

Note: The reaction is often fast. A slight color change may occur.

-

-

Incubation: Stir at Room Temperature (RT) for 1–4 hours.

-